

Spectroscopic Profile of 4-Chlorocinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorocinnamaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorocinnamaldehyde** (C_9H_7ClO), a compound of interest in various research and development sectors. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Chlorocinnamaldehyde**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **4-Chlorocinnamaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.69	d	7.6	1H	-CHO
7.51	d	8.6	2H	Ar-H
7.46	d	16.0	1H	Ar-CH=
7.42	d	8.6	2H	Ar-H
6.72	dd	16.0, 7.6	1H	=CH-CHO

Solvent: CDCl_3 , Frequency: 500 MHz

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chlorocinnamaldehyde**

Chemical Shift (δ) ppm	Assignment
193.5	C=O (Aldehyde)
152.5	Ar-CH=
137.4	Ar-C (quaternary)
132.8	Ar-C (quaternary)
129.8	Ar-CH
129.5	Ar-CH
128.9	=CH-CHO

Solvent: CDCl_3 , Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Chlorocinnamaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3061	Weak	C-H stretch (Aromatic)
2821, 2744	Weak	C-H stretch (Aldehyde)
1684	Strong	C=O stretch (Aldehyde, conjugated)
1625	Medium	C=C stretch (Alkenyl)
1588, 1489	Medium	C=C stretch (Aromatic)
1091	Strong	C-Cl stretch
975	Strong	=C-H bend (trans-alkene)
823	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Chlorocinnamaldehyde**

m/z	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (³⁵ Cl)
168	32	[M+2] ⁺ (³⁷ Cl)
165	50	[M-H] ⁺
137	80	[M-CHO] ⁺
102	45	[C ₈ H ₆] ⁺
75	30	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

NMR Spectroscopy

A sample of **4-Chlorocinnamaldehyde** was dissolved in deuterated chloroform (CDCl_3). ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

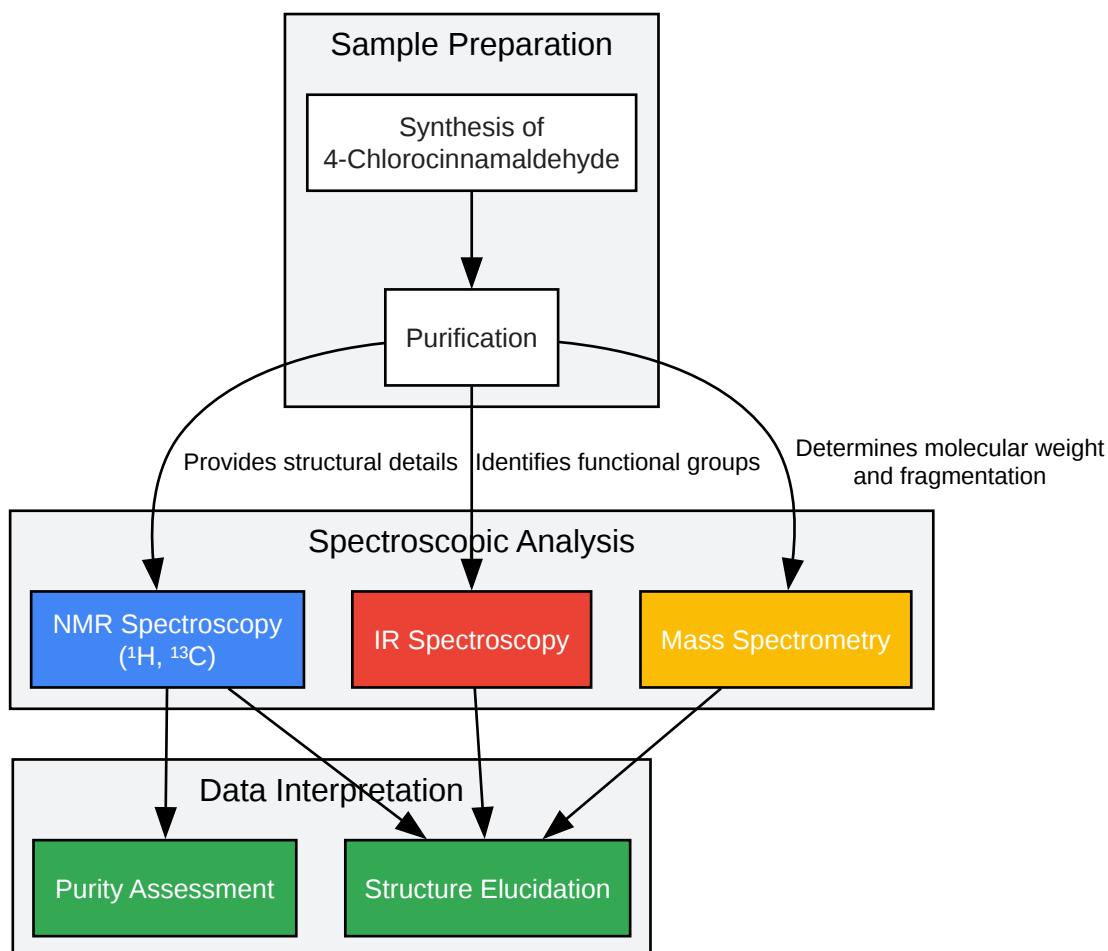
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Chlorocinnamaldehyde**.



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